N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-4-7(10(11,12)13)8(5-14-9)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
GSMXHBDMQRIJCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-2-(trifluoromethyl)pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide: Similar structure but different substitution pattern on the pyridine ring.
N-(5-(Trifluoromethyl)pyridin-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
